molecular formula C6H4N2S B189464 2,1,3-Benzothiadiazole CAS No. 273-13-2

2,1,3-Benzothiadiazole

Cat. No. B189464
CAS RN: 273-13-2
M. Wt: 136.18 g/mol
InChI Key: PDQRQJVPEFGVRK-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its properties and chemical reactivity are fundamental for the design of organic electronic devices .


Synthesis Analysis

2,1,3-Benzothiadiazole has been known since the 19th century. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .


Molecular Structure Analysis

The molecular structure of 2,1,3-benzothiadiazole was obtained from DFT calculations with the B3LYP density functional and various basis sets . The extent of the aromaticity of the compound was examined by a study of its proton NMR spectrum and comparison with naphthalene .


Chemical Reactions Analysis

2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole has a molar mass of 136.17 g·mol−1, a melting point of 54.0 °C (129.2 °F; 327.1 K), and a boiling point of 203.0 °C (397.4 °F; 476.1 K) .

Scientific Research Applications

Organic Electronics

2,1,3-Benzothiadiazole (BT) derivatives are crucial in developing photoluminescent compounds for organic electronics. They serve as acceptor units in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .

Metal Coordination Chemistry

Functionalized 2,1,3-benzothiadiazoles are used in metal coordination chemistry. For example, 4-Amino-2,1,3-benzothiadiazole forms complexes with ZnCl2 and can be used for crystal engineering of organic solids .

Smart Porous Materials

Benzothiadiazole acid derivatives are new building blocks for smart porous materials like H-bonded organic frameworks (HOFs), which have potential applications in gas storage and separation .

Small Donor Molecules

The design and synthesis of small-donor molecules using 2,1,3-benzothiadiazole derivatives have been reported. These compounds are characterized by spectroscopic and electrochemical methods for various applications .

Mechanism of Action

Target of Action

2,1,3-Benzothiadiazole (BT) and its derivatives are primarily used in the development of photoluminescent compounds . They are key acceptor units in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Their strong electron-withdrawing ability allows them to improve the electronic properties of the resulting organic materials .

Mode of Action

BT and its derivatives interact with their targets by contributing to the electron transport chain. They are known to undergo standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, BT can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . This can be a useful way to protect a pair of reactive amino groups while other transformations are performed in the benzene ring to which they are attached .

Biochemical Pathways

The biochemical pathways affected by BT and its derivatives are primarily related to electron transport and energy production. They are used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The exact biochemical pathways and their downstream effects can vary depending on the specific derivative and its application.

Pharmacokinetics

Their strong electron-withdrawing ability and their use in the construction of molecules can usually improve the electronic properties of the resulting organic materials , which may influence their pharmacokinetic properties.

Result of Action

The primary result of BT’s action is the improvement of the electronic properties of the resulting organic materials . This is achieved through their strong electron-withdrawing ability and their role as key acceptor units in the molecular construction of various electronic devices . BT and its derivatives have been found to be luminiscent, with high emission intensity and quantum efficiency .

Safety and Hazards

2,1,3-Benzothiadiazole is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,1,3-benzothiadiazole
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InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-9-8-6/h1-4H
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InChI Key

PDQRQJVPEFGVRK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=NSN=C2C=C1
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Molecular Formula

C6H4N2S
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DSSTOX Substance ID

DTXSID3059767
Record name 2,1,3-Benzothiadiazole
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Molecular Weight

136.18 g/mol
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Product Name

2,1,3-Benzothiadiazole

CAS RN

273-13-2
Record name 2,1,3-Benzothiadiazole
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Synthesis routes and methods

Procedure details

A mixture of 4,7-dibromobenzo[2,1,3]thiadiazole (13.2 g, 45 mmol), 4-(N,N-diphenylamino)phenylboronic acid (30.0 g, 104 mmol), a solution of sodium carbonate (21.2 g, 200 mmol) in water (80 mL), tetrakis(triphenylphosphine)palladium(0) (5.0 g, 4.3 mmol), n-butanol (800 mL), and toluene (400 mL) was stirred under argon and heated at 100° C. for 20 hours. After cooling to room temperature, the mixture was diluted with water (600 mL) and stirred for 2 hours. Finally, the reaction mixture was extracted with toluene (2 L), and the volatiles were removed under reduced pressure. The residue was chromatographed using silica gel and hexane/dichloromethane (1:1) as an eluent to give 26.96 g (43.3 mmol, 96%) of 4,7-bis[(N,N-diphenylamino)phenyl)]benzo[2,1,3]thiadiazole (Intermediate M).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,1,3-Benzothiadiazole?

A1: The molecular formula of 2,1,3-Benzothiadiazole is C6H4N2S, and its molecular weight is 136.18 g/mol.

Q2: What are the characteristic spectroscopic features of BTD?

A2: BTD derivatives exhibit distinct absorption and emission bands in the UV-Vis and fluorescence spectra, respectively. These bands are sensitive to the nature and position of substituents on the BTD core, allowing for fine-tuning of their optical properties. [, , , , , ]

Q3: How do substituents influence the photophysical properties of BTD derivatives?

A3: Introducing electron-donating or electron-withdrawing substituents at the 4, 5, 6, or 7 positions of the BTD core can significantly alter its electron distribution and conjugation pathway. This results in shifts in absorption and emission wavelengths, enabling the design of BTD-based materials with tailored optical bandgaps and emission colors spanning from blue to red. [, , , , ]

Q4: What is the significance of elastic bending flexibility observed in 4,7-Dibromo-2,1,3-benzothiadiazole crystals?

A4: This property, linked to the specific slip-stacked molecular arrangement in the crystal, is highly desirable for flexible electronic applications. Moreover, the observed reversible fluorescence change upon bending opens avenues for sensing applications. []

Q5: What makes BTD derivatives attractive for organic electronics?

A5: BTD derivatives, particularly when incorporated into conjugated polymers, exhibit valuable properties like high fluorescence quantum yields, tunable energy levels, good charge transport properties, and good thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). [, , , , , , , , , ]

Q6: How does the incorporation of BTD units influence the properties of polyfluorene copolymers?

A6: Incorporating BTD units into polyfluorene backbones introduces intrachain energy transfer pathways, leading to efficient color tuning and enabling the development of single-polymer white-light emitters for OLED applications. [, ]

Q7: What are the advantages of using 2,1,3-naphthothiadiazole (NT) instead of BTD in polymers like PCDTBT for OSCs?

A7: Replacing BTD with NT results in a lower bandgap polymer, leading to a red-shifted absorption profile and potentially improved light-harvesting capabilities in OSCs. Furthermore, the deeper HOMO level in NT-based polymers can contribute to higher open-circuit voltages. []

Q8: What is the significance of the direct arylation polymerization method for synthesizing BTD-based polymers?

A8: This method offers a more cost-effective and environmentally friendly route compared to traditional methods requiring organometallic intermediates, simplifying the synthesis of high-molecular-weight BTD-based polymers for various applications. [, ]

Q9: How does the presence of PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) affect the photostability of BTD-based polymers in OSCs?

A9: The impact of PCBM on photostability is polymer-dependent. While it can offer a stabilizing effect by acting as a light screen or excited state quencher, it can also accelerate degradation in certain cases, highlighting the need for careful material selection and device design considerations. []

Q10: How is computational chemistry employed in understanding the properties of BTD derivatives?

A10: Density Functional Theory (DFT) calculations are valuable for predicting and explaining the electronic structure, optical properties, and redox behavior of BTD derivatives. Time-Dependent DFT (TD-DFT) calculations provide insights into excited state properties, aiding in the design of materials with specific photophysical characteristics. [, , , , , ]

Q11: How does the structure of BTD derivatives relate to their charge transfer properties?

A11: The electron-deficient nature of the BTD core allows it to act as an electron acceptor, enabling the design of donor-acceptor systems. By modifying the donor strength and conjugation pathway through structural variations, the efficiency of charge transfer and its impact on optical and electronic properties can be tuned. [, , , ]

Q12: Can you provide an example of an unprecedented reaction observed during the synthesis of a BTD-based charge transfer complex?

A12: Attempting to create a complex using bis[1,2,5-thiadiazolo][3,4-b;3',4'-e]pyrazine as an acceptor and 4-amino-2,1,3-benzoselenadiazole as a donor resulted in a unique 1:1 addition reaction. This unexpected outcome, involving C-N bond formation and hydrogen atom transfer, highlights the importance of understanding potential reactivity beyond conventional complexation. []

Q13: Are there applications of BTD derivatives beyond organic electronics?

A13: Yes, the unique electronic properties of BTD derivatives make them attractive building blocks for coordination chemistry, leading to the development of novel metal complexes with potential applications in catalysis and sensing. [, ]

Q14: What are the environmental considerations associated with BTD-based materials?

A14: While research is ongoing, understanding the long-term environmental impact and degradation pathways of BTD-based materials is crucial. Developing strategies for recycling, waste management, and exploring biodegradable alternatives will be essential for ensuring their sustainable use. [, ]

Q15: What are the future directions for research on 2,1,3-Benzothiadiazole?

A15: Research on BTD derivatives is continuously expanding. Future directions include: - Exploring new synthetic strategies for complex BTD architectures. - Developing structure-property relationships for targeted applications. - Investigating their potential in bioelectronics and bioimaging. - Addressing stability and degradation challenges for long-term device performance. - Evaluating their environmental impact and developing sustainable practices. [, , ]

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